molecular formula C7H10N2O B114870 5-Ethyl-2-methoxypyrimidine CAS No. 156419-94-2

5-Ethyl-2-methoxypyrimidine

Cat. No. B114870
M. Wt: 138.17 g/mol
InChI Key: DBASJPDGFMOOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-methoxypyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of 5-Ethyl-2-methoxypyrimidine varies depending on its application. In the case of its anti-inflammatory and anti-cancer properties, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory and cancerous processes. In the case of its herbicidal and insecticidal properties, it acts as a disruptor of the nervous system of the target organisms.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Ethyl-2-methoxypyrimidine have been extensively studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Ethyl-2-methoxypyrimidine in lab experiments include its low cost, availability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 5-Ethyl-2-methoxypyrimidine. One direction is the development of new derivatives with enhanced properties for pharmaceutical and agrochemical applications. Another direction is the investigation of its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 5-Ethyl-2-methoxypyrimidine can be achieved through several methods, including the Biginelli reaction, the Hantzsch reaction, and the Gewald reaction. The most commonly used method is the Biginelli reaction, which involves the condensation of ethyl acetoacetate, urea, and an aldehyde in the presence of a catalyst such as acetic acid or HCl.

Scientific Research Applications

5-Ethyl-2-methoxypyrimidine has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In agrochemicals, it has been used as a herbicide and insecticide. In materials science, it has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

5-ethyl-2-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-4-8-7(10-2)9-5-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBASJPDGFMOOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methoxypyrimidine

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